molecular formula C18H14F6N2O4S B5120509 N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide

Cat. No.: B5120509
M. Wt: 468.4 g/mol
InChI Key: OLZVXADDKITMFE-UHFFFAOYSA-N
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Description

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide is a complex organic compound characterized by the presence of trifluoromethyl groups, nitro groups, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can lead to the formation of new trifluoromethylated compounds.

Scientific Research Applications

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitro groups can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide is unique due to its combination of trifluoromethyl and nitro groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N2O4S/c1-2-30-14-5-3-10(17(19,20)21)7-12(14)25-16(27)9-31-15-6-4-11(18(22,23)24)8-13(15)26(28)29/h3-8H,2,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZVXADDKITMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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